3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine ring system. The methoxymethyl (-CH2OCH3) substituent at the 3-position distinguishes it from other derivatives in this class.
Properties
IUPAC Name |
3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-7-10-9-6-4-8-2-3-11(6)7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQCUUVOJRITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726042 | |
| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159553-52-2 | |
| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intermediate Synthesis: Dihydropyrazine Formation
The synthesis begins with the reaction of 2-chloropyrazine and hydrazine hydrate in ethanol at 58–61°C, yielding a dihydropyrazine intermediate. Critical parameters include precise temperature control and pH adjustment to 6 using sodium hydroxide, which minimizes side reactions. The intermediate is purified via extraction with methylene dichloride/isopropanol and recrystallization from methyl tert-butyl ether (MTBE).
Hydrogenation and Final Modification
Reduction of the tetrahydro intermediate is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under 4 bar hydrogen pressure. Subsequent treatment with ethanolic hydrogen chloride affords the hydrochloride salt. For the methoxymethyl derivative, neutralization with aqueous ammonia followed by extraction with dichloromethane yields the free base.
Optimization of Reaction Conditions
Key considerations include:
- Solvent Choice : Chlorobenzene facilitates high-temperature cyclization without side reactions.
- Acid Catalyst : Methanesulfonic acid (0.07 mol) optimizes cyclization efficiency compared to stronger acids.
- Purification : Silica gel chromatography with dichloromethane eluent achieves >99% purity for intermediates.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural confirmation. In related triazolopyrazines, HMBC correlations between methine protons (e.g., H-6 at δ 7.59) and quaternary carbons (e.g., C-5 at δ 143.9) verify ring substitution patterns. For the methoxymethyl derivative, the singlet corresponding to the –OCH₃ group (δ 3.3–3.5 ppm in ¹H NMR) and its coupling to adjacent methylene protons (δ 4.2–4.5 ppm) would confirm successful functionalization.
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, as demonstrated in patents achieving >99% purity for analogous compounds. Mass spectrometry (MS) should exhibit a molecular ion peak at m/z 196.08 ([M+H]⁺) for C₈H₁₀N₄O.
Challenges and Limitations
- Functional Group Compatibility : The methoxymethyl group’s sensitivity to acidic conditions necessitates careful selection of reaction media. For example, refluxing in methanesulfonic acid may cleave the ether linkage, requiring milder alternatives like acetic acid.
- Byproduct Formation : Competitive N-alkylation during methoxymethyl introduction can occur, necessitating excess alkylating agent or kinetic control.
- Scale-Up Issues : Batch-wise addition of reagents, as described in patent procedures, becomes cumbersome at industrial scales. Continuous flow chemistry could mitigate this.
Chemical Reactions Analysis
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the triazolopyrazine ring .
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Research indicates that triazole derivatives exhibit considerable antimicrobial properties. A study demonstrated that compounds containing the triazolo ring can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as DNA replication and protein synthesis.
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Anticancer Potential
- Several studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo. The specific pathways involved include apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects
- There is evidence suggesting that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. Research has focused on its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Material Science Applications
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Polymer Chemistry
- The incorporation of triazole derivatives into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of materials. The unique bonding characteristics of the triazole ring contribute to improved cross-linking in polymer networks.
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Sensors and Electronics
- Due to their electronic properties, compounds like this compound are being investigated for use in sensors and electronic devices. Their ability to form stable complexes with metal ions can be utilized in the development of sensitive detection systems.
Data Table: Summary of Research Findings
Case Studies
-
Antimicrobial Study
- A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity compared to standard antibiotics.
-
Anticancer Research
- In vitro studies on breast cancer cell lines revealed that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets such as c-Met and VEGFR-2 kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The methoxymethyl group confers unique electronic and steric properties compared to other substituents. Below is a comparative analysis with key analogues:
Notes:
Pharmacological Activities
- Renin Inhibition : Compound 13a (IC50 = 3.9 nM) demonstrates that triazolo-pyrazine derivatives can mimic enzymatic transition states, a mechanism the target compound may exploit .
- CNS Applications : Phenyl-substituted derivatives (e.g., Compound 25) achieve 80% receptor occupancy in rat brains, highlighting the scaffold’s suitability for CNS drug design .
Pharmacokinetic and ADME Considerations
- BBB Penetration : Phenyl and isopropyl substituents enhance lipophilicity and BBB permeability (e.g., Compound 25) , whereas the methoxymethyl group may balance solubility and permeability.
- Metabolic Stability : Trifluoromethyl derivatives (e.g., EN300-170848 in ) resist oxidative metabolism, suggesting that electron-withdrawing groups improve stability compared to methoxymethyl .
Biological Activity
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, antibacterial activity, and mechanisms of action.
Chemical Structure
The compound belongs to the class of triazole derivatives and features a unique structure that contributes to its biological activity. The general formula can be represented as follows:
where , , and are specific to the compound's molecular structure.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance:
- Mechanism of Action : One study demonstrated that compounds similar to this compound induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through caspase activation pathways (caspases 3/7 and 9) and modulation of NF-κB and p53 signaling pathways .
- Case Study : In vitro assays showed that these compounds exhibited cytotoxicity comparable to or greater than standard chemotherapeutics like cisplatin .
Antibacterial Activity
The triazole ring system has been associated with antimicrobial properties:
- Targeting Bacterial Infections : Compounds containing the triazole moiety have been explored for their ability to inhibit bacterial growth. The presence of nitrogen in the heterocyclic structure is believed to enhance interaction with bacterial enzymes .
- Research Findings : Specific derivatives have shown effectiveness against a range of bacterial strains, indicating potential as antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. Research has indicated that modifications to the triazole ring can significantly influence pharmacological properties:
| Modification | Biological Activity | Reference |
|---|---|---|
| Methyl group addition | Increased anticancer activity | |
| Halogen substitutions | Enhanced antibacterial properties | |
| Alkyl chain variations | Altered cytotoxicity profiles |
Synthesis
The synthesis of this compound has been documented in various studies:
Q & A
What are the key synthetic routes for preparing 3-(methoxymethyl)-triazolo[4,3-a]pyrazine derivatives?
The synthesis typically involves cyclization and functionalization steps. A common approach includes:
- Cyclization of hydrazides : Substituted hydrazides are treated with POCl₃ at elevated temperatures (e.g., 120°C) to form the triazolo-pyrazine core .
- Acylation : Intermediate carbonyl chlorides (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) react with amines or alcohols under controlled conditions (e.g., 10°C to avoid side reactions) .
- Deprotection : Boc-protected intermediates are cleaved using HCl/EtOH, followed by purification via silica chromatography .
Key optimization factors: Solvent choice (DMF, DCM), temperature control, and stoichiometric ratios of reagents like carbonyldiimidazole .
What spectroscopic methods are critical for characterizing the structure of this compound?
- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent placement. For example, DMSO-d₆ resolves signals for methoxymethyl groups (~δ 3.3 ppm for OCH₃) .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amides) and triazole ring vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for complex derivatives .
How can researchers optimize reaction yields during the acylation step of triazolo-pyrazine synthesis?
- Solvent Selection : Polar aprotic solvents (DMFA, DMF) enhance reactivity compared to chlorinated solvents .
- Catalysts : Carbonyldiimidazole improves coupling efficiency in amide bond formation .
- Temperature Control : Lower temperatures (10–25°C) minimize side reactions during acylation .
- Purification : Chromatography (e.g., SiO₂ with 10% MeOH/DCM) or recrystallization from i-propanol/water mixtures improves purity .
Note: Contradictions exist in reaction times (3–24 hours), suggesting iterative optimization is necessary .
What strategies are effective in analyzing structure-activity relationships (SAR) for triazolo-pyrazine derivatives in CNS-targeted drug discovery?
- Substituent Variation : Introduce aryl/heteroaryl groups at the 3-position to modulate lipophilicity and BBB permeability. For example, fluorinated benzyl groups enhance brain uptake .
- In Vitro Assays : Measure P2X7 receptor IC₅₀ values using radioligand binding (e.g., ex vivo autoradiography in rat brain slices) .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to refine bioavailability .
How do researchers resolve discrepancies in reported biological activities of triazolo-pyrazine analogs across studies?
- Standardized Assays : Use consistent protocols (e.g., MES seizure models for anticonvulsants) to compare potency .
- Meta-Analysis : Cross-reference IC₅₀ values and receptor occupancy data from multiple studies to identify outliers .
- Crystallography : Resolve 3D structures (e.g., X-ray/NMR) to confirm binding modes and explain activity variations .
What methodologies are employed to assess the metabolic stability of triazolo-pyrazine derivatives?
- Microsomal Incubations : Liver microsomes (human/rat) incubated with test compounds quantify clearance rates via LC-MS/MS .
- CYP Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .
- Plasma Stability Tests : Monitor degradation in plasma (37°C, 1–24 hours) to evaluate suitability for oral dosing .
How can computational tools aid in the design of novel triazolo-pyrazine analogs?
- Molecular Docking : Predict binding affinities to targets like P2X7 receptors using software (e.g., AutoDock) .
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity to guide synthesis .
- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity profiles early in development .
What are the challenges in scaling up triazolo-pyrazine synthesis for preclinical studies?
- Intermediate Stability : Boc-protected intermediates may degrade during prolonged storage; use fresh batches or stabilize with antioxidants .
- Purification at Scale : Replace column chromatography with recrystallization or distillation for cost efficiency .
- Regioselectivity : Optimize reaction conditions (e.g., stoichiometry, catalysts) to suppress byproducts like regioisomeric triazoles .
How do researchers validate target engagement of triazolo-pyrazine derivatives in vivo?
- Receptor Occupancy Assays : Administer radiolabeled compounds (e.g., [³H]-ligands) and measure brain/plasma ratios via autoradiography .
- Biomarker Analysis : Monitor downstream effects (e.g., cytokine release for P2X7 antagonists) in rodent models .
- PET Imaging : Develop ¹⁸F-labeled analogs for real-time tracking of target engagement .
What analytical techniques are used to assess purity and stability of triazolo-pyrazine APIs?
- HPLC/UPLC : Quantify impurities (e.g., degradation products) with C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under accelerated conditions (e.g., 40–80°C) .
- Chiral HPLC : Resolve enantiomers for optically active derivatives (e.g., sitagliptin intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
